molecular formula C14H15F13 B1142530 1-(Perfluorohexyl)oct-1-ene CAS No. 120464-26-8

1-(Perfluorohexyl)oct-1-ene

Cat. No.: B1142530
CAS No.: 120464-26-8
M. Wt: 430.25 g/mol
InChI Key: JNMMIYWYYKPWFO-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)oct-1-ene is a chemical compound with the molecular formula C₁₄H₁₅F₁₃. It is characterized by the presence of a perfluorohexyl group attached to an octene backbone. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Scientific Research Applications

1-(Perfluorohexyl)oct-1-ene has a wide range of applications in scientific research, including:

Safety and Hazards

1-(Perfluorohexyl)oct-1-ene can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)oct-1-ene can be synthesized through a series of chemical reactions involving the introduction of a perfluorohexyl group to an octene molecule. One common method involves the reaction of perfluorohexyl iodide with oct-1-ene in the presence of a catalyst such as palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluorohexyl)oct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where both stability and reactivity are required .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradec-7-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMMIYWYYKPWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895389
Record name 1-(Perfluorohexyl)oct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120464-26-8
Record name 1-(Perfluorohexyl)oct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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